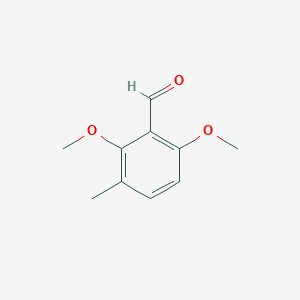

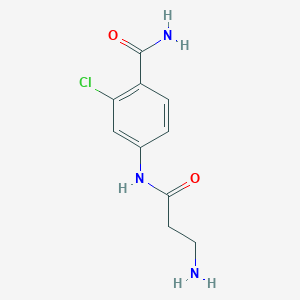

1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide, also known as DMS-053, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much research.

Aplicaciones Científicas De Investigación

Chemoselective N-Acylation Reagents

Research led by K. Kondo et al. (2000) developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their use as chemoselective N-acylation reagents. This showcases the potential of methanesulfonamide derivatives in selective chemical transformations, a critical aspect of organic synthesis (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Self-association and Conformations

The work by I. Sterkhova et al. (2014) on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide explored its self-association and conformation in solution, using IR spectroscopy and quantum chemical methods. This type of study is crucial for understanding the physical and chemical properties of sulfonamide derivatives, which can influence their behavior in various applications (Sterkhova, Moskalik, & Shainyan, 2014).

Fluorination Techniques

Difluorobis(fluoroxy)methane, a fluorinating agent, was studied by W. H. Bailey et al. (2002) for its selective monofluorination capabilities, highlighting the role of such compounds in introducing fluorine atoms into organic molecules. Fluorination is a key step in the synthesis of many pharmaceuticals and agrochemicals, demonstrating the relevance of methanesulfonamide derivatives in these processes (Bailey, Casteel, & Syvret, 2002).

Supramolecular Assemblies

R. Shankar et al. (2011) synthesized diethyltin(methoxy)methanesulfonate complexes, revealing the potential of sulfonate-phosphonate ligands in forming three-dimensional self-assemblies. Such structures are of interest in materials science, particularly in the development of novel nanomaterials and catalysts (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O3S/c1-20-12-15-5-11(6-16-12)17-21(18,19)7-8-2-9(13)4-10(14)3-8/h2-6,17H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSNIFABRHLNMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2854767.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2854768.png)

![3-{[(Pentamethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2854769.png)

![trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B2854776.png)

![3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2854778.png)

![3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid](/img/structure/B2854779.png)

![4-fluoro-3-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2854782.png)